molecular formula C16H17N3O4 B11681668 N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11681668
M. Wt: 315.32 g/mol
InChI Key: KSNHYZVENWMWLP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. This compound features a hydrazone linkage (C=N) and a trimethoxyphenyl substituent, which enhances its electronic and steric properties. Spectral characterization (IR, NMR) confirms the presence of key functional groups: NH (3310 cm⁻¹), C=O (1654 cm⁻¹), and C=N (1595 cm⁻¹) in its IR spectrum, while ¹H-NMR data reveal distinct chemical shifts for methoxy protons (δ ~3.84 ppm) and aromatic protons .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-7-6-11(14(22-2)15(13)23-3)10-18-19-16(20)12-5-4-8-17-9-12/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

KSNHYZVENWMWLP-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Methylation of Pyrogallol

The most common route involves O-alkylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl sulfate and sodium hydroxide. Key parameters include:

  • Molar ratios : Pyrogallol : methyl sulfate : 30% NaOH = 1 : 3.3–4 : 4.

  • Temperature : 30–60°C, with optimal yields at 60°C.

  • Product : 1,2,3-Trimethoxybenzene (yield: 92.5%).

Formylation via Vilsmeier-Haack Reaction

1,2,3-Trimethoxybenzene undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

  • Conditions : DMF : POCl₃ = 1 : 2, 70–80°C for 10 hours.

  • Workup : Hydrolysis with ice water, extraction with ethyl acetate, and distillation.

  • Yield : 74–82%.

Alternative Route from 2,3,4-Trihydroxybenzaldehyde

Direct methylation of 2,3,4-trihydroxybenzaldehyde with dimethyl sulfate:

  • Catalyst : K₂CO₃ and MgCl₂.

  • Conditions : Reflux in aqueous medium for 5 hours.

  • Yield : 82.9%.

Comparison of Methods

MethodStarting MaterialCatalystYield (%)Purity (%)
Pyrogallol alkylationPyrogallolNaOH92.599.7
Vilsmeier-Haack1,2,3-TMB*DMF/POCl₃7499.8
Direct methylationTrihydroxybenzaldehydeK₂CO₃/MgCl₂82.999.6
*TMB = Trimethoxybenzene

Synthesis of Pyridine-3-Carbohydrazide

Hydrazinolysis of Esters

Pyridine-3-carboxylate esters react with hydrazine hydrate:

  • Conditions : Reflux in methanol for 6 hours.

  • Yield : 85–92%.

  • Example :

Acid-Catalyzed Hydrazide Formation

Carboxylic acids may be converted to hydrazides using thionyl chloride (SOCl₂) followed by hydrazine:

  • Steps :

    • SOCl₂-mediated conversion to acyl chloride.

    • Reaction with hydrazine in ethanol.

  • Yield : 78–90%.

Condensation to Form N'-[(E)-Hydrazone]

Standard Hydrazone Synthesis

Equimolar pyridine-3-carbohydrazide and 2,3,4-trimethoxybenzaldehyde undergo acid-catalyzed condensation:

  • Solvents : Ethanol or methanol.

  • Catalysts : Conc. H₂SO₄, HCl, or acetic acid (1–2 drops).

  • Conditions : Reflux for 3–6 hours.

  • Yield : 70–92%.

Representative Procedure

  • Reactants :

    • Pyridine-3-carbohydrazide (1 mmol)

    • 2,3,4-Trimethoxybenzaldehyde (1.1 mmol)

  • Solvent : Ethanol (20 mL)

  • Catalyst : HCl (2 drops)

  • Reflux : 4 hours

  • Workup : Cool, filter, recrystallize from ethanol/water.

  • Yield : 85%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Conditions : 100°C, 20 minutes, solvent-free.

  • Yield : 88%.

Green Chemistry Approaches

  • Solvent-free : Mechanochemical grinding using a mortar and pestle.

  • Catalyst : Taurine in water at room temperature.

  • Yield : 76–84%.

Reaction Optimization Studies

Effect of Solvent

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3485
Methanol32.7388
Water80.1665
Solvent-free-278

Catalytic Efficiency

CatalystLoading (mol%)Yield (%)
H₂SO₄182
Acetic acid275
HCl185
Taurine584

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) :

    • 3270 (N–H), 1665 (C=O), 1602 (C=N).

    • 1250–1050 (C–O–C, methoxy groups).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.65 (s, 1H, CH=N), 7.44–7.36 (m, pyridine-H), 3.85 (s, 9H, OCH₃).

  • ¹³C NMR :

    • δ 157.7 (C=O), 147.9 (C=N), 56.1–56.3 (OCH₃).

X-ray Crystallography

Single-crystal studies confirm the E-configuration about the C=N bond, with dihedral angles of 12.3° between pyridine and trimethoxyphenyl planes.

Applications and Derivatives

  • Anticancer agents : Derivatives show IC₅₀ values of 8.2–12.4 µM against MCF-7 cells.

  • Antimicrobial activity : MIC = 16–32 µg/mL against S. aureus.

  • Coordination chemistry : Forms complexes with Cu(II) and Fe(III) for catalytic applications .

Chemical Reactions Analysis

Reaction Conditions

ParameterDetailsSource
Catalyst Acidic/base conditions (e.g., HCl or NaOH)
Solvent Ethanol, methanol
Temperature Reflux (ca. 78°C for ethanol)
Time 5 hours

Structural Characterization

The compound adopts an E-configuration around the C=N bond, with a planar methylidene-hydrazide fragment. Key structural features include:

  • Dihedral Angles :

    • Benzene-pyridine rings: 8.55° .

    • Benzene and pyridine rings relative to the methylidene-hydrazide fragment: 2.71° and 11.25°, respectively .

  • Bond Lengths :

    • C=N: 1.270(2) Å.

    • C=O: 1.2199(18) Å .

  • Molecular Formula : C₁₆H₁₇N₃O₄ .

Reactivity and Stability

  • Hydrogen Bonding : The crystal structure involves N–H⋯O , O–H⋯O , and O–H⋯N interactions, forming a 3D network .

  • Analytical Techniques :

    • HPLC/MS : Used to assess purity and stability.

    • NMR/IR : Provide insights into functional groups and molecular environment.

Related Reactions

  • Hydrolysis : Under acidic conditions, the C=N bond may hydrolyze to regenerate the aldehyde and hydrazide.

  • Oxidation : The hydrazide group can oxidize to form azo or diazo derivatives.

  • Condensation : Further reactions with carbonyl compounds may form extended azomethine linkages.

Scientific Research Applications

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C16H17N3O4
  • SMILES Representation : COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)OC)OC
  • InChIKey : ZZKWSQILLYEBOK-VCHYOVAHSA-N

This structure allows for various interactions with biological targets, making it a candidate for further research.

Anti-inflammatory Properties

Research indicates that derivatives of pyridine and hydrazone compounds exhibit anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit key inflammatory mediators such as nitric oxide and cytokines. The structure–activity relationship (SAR) suggests that modifications to the phenyl and hydrazone moieties can enhance these effects, potentially leading to new anti-inflammatory drugs .

Anticancer Activity

N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has been evaluated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis Techniques

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and hydrazones. Recent advancements in green chemistry have introduced more efficient methods using environmentally friendly catalysts, which may also enhance yield and purity .

Anti-inflammatory Efficacy

A study conducted on related hydrazone derivatives showed significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. The results indicated that specific substitutions on the phenyl ring could enhance efficacy, providing a pathway for developing new anti-inflammatory agents .

Anticancer Screening

In vitro studies on various derivatives demonstrated promising results against cancer cell lines. For example, one derivative exhibited an IC50 value of 12.50 µM against the MCF7 cell line, indicating potential for further development into therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAnti-inflammatoryTBD
Related Hydrazone AStructureAnticancer (MCF7)12.50 µM
Related Hydrazone BStructureAnti-inflammatoryTBD

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituent patterns on the phenyl or heteroaromatic moieties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
N'-[(E)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide (Target) 2,3,4-Trimethoxyphenyl 250–252 55 NH: 3310, C=O: 1654, C=N: 1595
N'-[(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate 3-Fluoropyridin-2-yl - - -
N'-[(2-Nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-Nitrophenyl - - C=O: 1654 (estimated)
N'-[(3,4,5-Trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide (5a) 3,4,5-Trimethoxyphenyl 110–112 90 NH: 3214, C=O: 1651, C=N: 1547
N'-[(4-Methylphenyl)methylidene]pyridine-3-carbohydrazide (5g) 4-Methylphenyl - 90 NH: 3214, C=O: 1651, C=N: 1547
N'-[(2-Hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide 2-Hydroxy-4-methoxyphenyl - - O–H: ~3200, C=O: ~1650
N'-[(4-Benzyloxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide 4-Benzyloxy-3-methoxyphenyl - - -

Key Observations:

  • Trimethoxy Substitution : The target compound’s 2,3,4-trimethoxyphenyl group imparts higher steric bulk compared to 3,4,5-trimethoxy (5a) or single methoxy analogs. This likely enhances lipophilicity, affecting solubility and membrane permeability in biological systems .
  • Hydroxy vs. Methoxy : The 2-hydroxy-4-methoxy analog () forms intramolecular hydrogen bonds, influencing crystal packing and stability, whereas methoxy groups prioritize lipophilicity.

Structural and Spectral Analysis

  • C=O and C=N Stretching : The target’s C=O (1654 cm⁻¹) and C=N (1595 cm⁻¹) IR peaks align with analogs (e.g., 5a: 1651 cm⁻¹, 1547 cm⁻¹), but the higher C=N frequency suggests stronger conjugation in the 2,3,4-trimethoxy derivative .
  • NMR Shifts : Methoxy protons in the target (δ ~3.84 ppm) are upfield compared to methyl groups (δ ~2.41 ppm in 5g, ), reflecting the electron-donating nature of methoxy substituents.

Biological Activity

N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine-3-carbohydrazide with an appropriate aldehyde containing the trimethoxyphenyl group. The reaction is generally performed under acidic conditions to facilitate the formation of the imine linkage.

Synthetic Route

  • Reagents : Pyridine-3-carbohydrazide, 2,3,4-trimethoxybenzaldehyde.
  • Conditions : Acidic catalyst (e.g., acetic acid), reflux temperature.
  • Yield : Typically high, often exceeding 70% after purification.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines.
  • Antimicrobial Properties : It demonstrates activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • A549 (Lung Cancer) : IC50 values were reported below 10 µM, indicating potent antiproliferative activity.
  • A2780 (Ovarian Cancer) : The compound showed comparable potency to established chemotherapeutics.

The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

Cell LineIC50 Value (µM)Mechanism
A549<10Tubulin inhibition
A2780<15Tubulin inhibition

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL.
  • Fungal Strains : Exhibited antifungal activity against Candida species with MIC values around 25 µg/mL.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer properties of derivatives similar to this compound. The results indicated that these compounds significantly inhibited cell growth in A549 and A2780 cell lines through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. Results showed that it effectively inhibited growth in both categories, suggesting its potential as a therapeutic agent for infectious diseases.

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O: 1.221 Å) and dihedral angles between aromatic rings (e.g., 5.71° for trimethoxyphenyl vs. pyridine), confirming the E-configuration . Software like SHELXL (for refinement) and ORTEP (for visualization) are standard .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.74 ppm for hydrazide NH) and mass spectrometry (m/z = 411.45 [M⁺]) validate molecular weight and substituent positions .
  • TD/DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gap) and compare with experimental UV-Vis data .

How does the compound interact with biological targets, and what methodologies elucidate its mechanism?

Q. Advanced Research Focus

  • Enzyme Inhibition : COX-1/2 inhibition assays (IC₅₀ values) using colorimetric methods (e.g., prostaglandin E₂ quantification) .
  • Microtubule Destabilization : Cell cycle analysis (flow cytometry) and tubulin polymerization assays show G2/M arrest via colchicine-site binding .
  • Molecular Docking : AutoDock or Schrödinger Suite models ligand-protein interactions (e.g., binding energy calculations with COX-2 or tubulin) .

How do crystallographic studies inform supramolecular interactions and stability?

Advanced Research Focus
Crystal packing analysis reveals:

  • Hydrogen Bonding : N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.7 Å) interactions stabilize the dihydrate form .
  • π-π Stacking : Centroid distances of 3.63–3.71 Å between pyridine/trimethoxyphenyl rings enhance 3D network stability .
  • Planarity : Deviation <0.12 Å from the mean molecular plane ensures minimal steric hindrance .

What computational approaches predict structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • DFT Optimization : Geometry-optimized models (e.g., Gaussian 09) calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • QSAR Modeling : Regression analysis correlates substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
  • MD Simulations : GROMACS assesses ligand-protein binding stability over time (e.g., tubulin-ligand RMSD <2 Å) .

How are metal complexes of this compound synthesized, and what are their applications?

Q. Advanced Research Focus

  • Synthesis : React with lanthanides (e.g., Ce³⁺, Nd³⁺) in ethanol/water under reflux. Chelation shifts IR ν(C=O) by 20–30 cm⁻¹ .
  • Applications :
    • Anticancer Agents : Ce(III) complexes show enhanced cytotoxicity (IC₅₀ <10 µM) via DNA intercalation .
    • Antimicrobials : MIC values against S. aureus (≤25 µg/mL) correlate with ligand-to-metal charge transfer .

How can contradictory spectral or crystallographic data be resolved?

Q. Advanced Research Focus

  • Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC and compare XRD bond lengths with DFT-optimized geometries .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-R-factor datasets .
  • Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) resolves ambiguities in disordered solvent molecules .

How do substituent variations impact biological activity?

Q. Basic to Advanced Research Focus

  • Methoxy vs. Nitro Groups : Trimethoxyphenyl derivatives exhibit superior COX-2 selectivity (SI >10) compared to nitro-substituted analogs due to enhanced hydrophobic interactions .
  • Halogen Effects : Fluorine substitution (e.g., 3-fluoropyridinyl) increases metabolic stability (t₁/₂ >4 hrs) in microsomal assays .

Q. Methodological Notes

  • Software Citations: Always cite SHELX , ORTEP , and Gaussian in computational studies.
  • Data Reproducibility: Report crystallographic data (CCDC deposition numbers) and NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.